1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of organic chemistry, distinguished by their presence in a vast array of natural products, pharmaceuticals, and industrial materials. encyclopedia.pub These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to life itself, forming the core of biomolecules like nucleic acids, vitamins, and hormones. ijcaonline.org In modern chemical research, their significance is underscored by their prevalence in drug discovery; an analysis of FDA-approved drugs reveals that approximately 59-60% of unique small-molecule therapeutics contain a nitrogen heterocycle. msesupplies.com This prevalence is due to the ability of the nitrogen atoms to form hydrogen bonds and engage in other noncovalent interactions with biological targets, making these scaffolds "privileged structures" in medicinal chemistry. wisdomlib.orgrsc.org Their applications extend beyond medicine into materials science, agrochemicals, and dye chemistry. msesupplies.com
Overview of Azolopyridine Scaffold Architectures
Azolopyridines are a class of bicyclic heterocyclic compounds where an azole ring (a five-membered aromatic ring with at least one nitrogen atom) is fused to a pyridine (B92270) ring. The triazolopyridines, a subset of this class, feature a triazole ring fused to the pyridine. Depending on the arrangement of the three nitrogen atoms in the triazole ring and the point of fusion with the pyridine ring, several isomers are possible. tandfonline.comwikipedia.org
The main isomeric systems include:
smolecule.comwisdomlib.orgtandfonline.comtriazolo[1,5-a]pyridine
smolecule.comwisdomlib.orgtandfonline.comtriazolo[4,3-a]pyridine
smolecule.comwisdomlib.orgijcaonline.orgtriazolo[1,5-a]pyridine
smolecule.comwisdomlib.orgijcaonline.orgtriazolo[4,5-b]pyridine
smolecule.comwisdomlib.orgijcaonline.orgtriazolo[4,5-c]pyridine mdpi.com
These isomers can exhibit distinct chemical and electronic properties due to the different placement of nitrogen atoms, which influences factors like basicity, reactivity, and their ability to coordinate with metal ions. tandfonline.commdpi.com The smolecule.comwisdomlib.orgijcaonline.orgtriazolo[4,5-b]pyridine structure is characterized by the fusion of a 1,2,3-triazole ring with the pyridine ring between the 2 and 3 positions.
Historical Context of Triazolo[4,5-b]pyridine Systems in Chemical Literature
The study of triazolopyridine systems has been motivated by their diverse applications, particularly in medicinal chemistry. While the broader class of triazolopyridines gained significant attention following the development of the antidepressant drug Trazodone, which features a smolecule.comwisdomlib.orgtandfonline.comtriazolo[4,3-a]pyridine core, the smolecule.comwisdomlib.orgijcaonline.orgtriazolo[4,5-b]pyridine isomer has also been a subject of sustained interest. tandfonline.comwikipedia.org Early research focused on establishing fundamental synthetic routes, often involving the cyclization of substituted pyridines or the modification of pre-existing triazole rings. Over the years, research has expanded to explore its utility as a building block in the synthesis of more complex molecules, including functional materials and potential therapeutic agents. smolecule.comchemimpex.com Its structural similarity to purines has also driven investigations into its potential as a purine (B94841) isostere in various biological contexts.
Chemical Profile of the smolecule.comwisdomlib.orgijcaonline.orgTriazolo[4,5-b]pyridine System
The following data pertains to the aromatic parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine , which serves as the foundational structure for the specifically named, saturated derivative.
| Identifier | Value |
|---|---|
| CAS Number | 273-34-7 |
| Molecular Formula | C₅H₄N₄ |
| Molecular Weight | 120.11 g/mol |
| IUPAC Name | 2H-triazolo[4,5-b]pyridine |
| Synonyms | 4-Azabenzotriazole, 1,2,3-Triazolo(5,4-b)pyridine |
Physical and Spectroscopic Data
Detailed analysis of the aromatic 1H-1,2,3-triazolo[4,5-b]pyridine has established its physical and spectroscopic characteristics.
| Property | Value | Source |
|---|---|---|
| Melting Point | 208 °C (decomposes) | |
| Appearance | White to light yellow powder/crystal |
Spectroscopic data confirms the fused aromatic ring structure. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study its adsorption on silver surfaces, revealing information about its molecular orientation. chemicalbook.com Mass spectrometry data is also available through chemical databases like the NIST WebBook. nist.gov
Synthesis and Reactivity
Established Synthetic Methodologies
The synthesis of the 1H-1,2,3-triazolo[4,5-b]pyridine core can be achieved through several established routes:
From Pyridine Precursors: A common method involves the diazotization of ortho-diaminopyridines. For instance, the reaction of 2,3-diaminopyridine (B105623) with a diazotizing agent like sodium nitrite (B80452) in an acidic medium leads to the formation of the fused triazole ring. acs.org
From Triazole Precursors: Alternatively, the pyridine ring can be constructed onto a pre-existing triazole ring. This can involve the cyclization of suitably functionalized 5-aminotriazoles with reagents that provide the necessary carbon atoms to form the pyridine ring. smolecule.comresearchgate.net For example, cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization can yield the target scaffold. researchgate.net
Modern Synthetic Approaches: More recent methodologies include microwave-assisted synthesis, which can offer advantages such as reduced reaction times and improved yields. smolecule.com
Chemical Reactivity and Transformations
The reactivity of the triazolopyridine system is influenced by the electron-withdrawing nature of the nitrogen atoms in both rings.
Ring Opening Reactions: The triazole ring in some triazolopyridine isomers can be opened with the loss of molecular nitrogen under certain conditions, for instance, in the presence of reagents like bromine or upon hydride reduction. rsc.org
Substitution Reactions: Electrophilic substitution is challenging due to the electron-deficient nature of the ring system. However, nucleophilic substitution can occur, particularly on substituted derivatives. tandfonline.com For example, brominated triazolopyridines show activation towards nucleophilic attack at specific positions. tandfonline.com
Coordination Chemistry: The nitrogen atoms in the scaffold possess lone pairs of electrons, allowing them to act as ligands and form stable complexes with metal ions. smolecule.comchemicalbook.com This property is utilized in the development of functional materials and coordination polymers. smolecule.comchemicalbook.com For instance, it reacts with europium under solvothermal conditions to create a homoleptic framework. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H2,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVALNFEBZDYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNN=C2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621552 | |
| Record name | 3,5,6,7-Tetrahydro-2H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856863-96-2, 1125405-40-4 | |
| Record name | 3,5,6,7-Tetrahydro-2H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 1h,4h,5h,6h,7h 1 2 3 Triazolo 4,5 B Pyridine and Its Structural Analogues
Strategies for Annulation and Ring Closure in Triazolo[4,5-b]pyridine Synthesis
Annulation, the process of building a new ring onto a pre-existing molecule, is a cornerstone in the synthesis of fused heterocyclic systems like triazolo[4,5-b]pyridines. These strategies involve carefully designed reaction sequences that lead to the formation of the pyridine (B92270) portion of the bicyclic structure.
A prevalent and effective method for synthesizing 1,2,3-triazolo[4,5-b]pyridines involves the cyanoacetylation of 5-amino-1,2,3-triazoles. nih.govresearchgate.net This two-step process begins with the acylation of the amino group on the triazole ring by a cyanoacetylating agent, followed by an intramolecular cyclization to form the fused pyridone ring.
The initial reaction typically involves treating a 5-amino-1,2,3-triazole derivative with a preheated mixture of cyanoacetic acid and acetic anhydride (B1165640). nih.gov This reaction yields an intermediate N-(1,2,3-triazol-5-yl)cyanoacetamide. Subsequent heating of this intermediate in a solvent such as dimethylformamide (DMF) with a base, commonly anhydrous sodium acetate, induces cyclization to furnish the final 1,2,3-triazolo[4,5-b]pyridone product. nih.govresearchgate.net This annulation strategy is versatile, allowing for the synthesis of various substituted derivatives based on the substituents present on the initial amino-triazole precursor. nih.gov
Table 1: Synthesis of Triazolo[4,5-b]pyridones via Cyanoacetylation
| Starting Material | Reagents | Intermediate | Cyclization Conditions | Final Product | Reference |
|---|---|---|---|---|---|
| (5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)phenylmethanone | Cyanoacetic acid, Acetic anhydride, MW | Cyanoacetamide derivative | DMF, Sodium acetate, Reflux | 6-Benzoyl-2-phenyl-2,4-dihydro-5H- nih.govresearchgate.netnih.govtriazolo[4,5-b]pyridin-5-one | nih.gov |
Cyclocondensation reactions provide another significant route to the triazolo[4,5-b]pyridine scaffold. This approach involves the reaction of a suitable triazole derivative with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as a 1,3-dicarbonyl compound. nih.gov
In one documented pathway, the pyrimidine (B1678525) ring of an 8-azapurine (B62227) (a v-triazolo(4,5-d)pyrimidine) is cleaved by an active methylene reagent. nih.gov This cleavage is followed by a subsequent ring closure (cyclization) event that forms the more stable v-triazolo(4,5-b)pyridine system. nih.gov Furthermore, reactions of 5-amino-1,2,3-triazoles with various active methylene compounds like ethyl acetoacetate, in the presence of catalysts such as zeolites, have been shown to afford 1,2,3-triazolo[4,5-b]pyridine derivatives. researchgate.net The choice of active methylene compound allows for the introduction of different substituents onto the newly formed pyridine ring, enhancing the structural diversity of the products.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the formation of heterocyclic compounds. rsc.orgrsisinternational.org This technology has been successfully applied to the synthesis of triazolo[4,5-b]pyridines and their analogues.
One notable application is in the cyanoacetylation step mentioned previously. Heating a mixture of a 5-amino-1,2,3-triazole with p-nitrophenylacetic acid and acetic anhydride in a microwave oven for as little as 60 seconds can efficiently produce the corresponding amide precursor. nih.govresearchgate.net This intermediate is then readily cyclized to the triazolo[4,5-b]pyridine derivative under standard thermal conditions. nih.govresearchgate.net Another efficient microwave-mediated, catalyst-free method involves the tandem reaction of enaminonitriles and benzohydrazides. smolecule.commdpi.com This process proceeds through transamidation, nucleophilic addition, and condensation to yield the target 1,2,4-triazolo[1,5-a]pyridines in short reaction times and with good to excellent yields. mdpi.com The significant reduction in reaction time, from hours to minutes, highlights the efficiency of microwave irradiation in these synthetic protocols. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Amide formation from 5-amino-1,2,3-triazole | Not specified | 60 seconds | N/A (Method enables reaction) | researchgate.net |
| Triazolo[1,5-a]pyridine from enaminonitrile | Not specified | Short reaction time | Good-to-excellent yields | mdpi.com |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substructures from each starting material. nih.gov This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of fused triazole systems.
A prominent strategy involves combining an MCR with an intramolecular azide-alkyne cycloaddition (IAAC). nih.gov In this sequence, the MCR is designed to produce a molecule containing both an azide (B81097) and an alkyne functionality, which then undergoes an intramolecular "click" reaction to form the fused triazole ring system. researchgate.netnih.gov For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, can be used to synthesize precursors for novel tricyclic triazolo-fused systems like triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.govsemanticscholar.orgacs.org This involves the reaction of a heterocyclic amidine, an aldehyde, and an isonitrile, followed by further chemical transformations to achieve the final fused product. semanticscholar.org These MCR pathways offer a powerful and convergent route to complex triazolo-fused heterocycles. researchgate.net
Precursor Design and Derivatization of Synthetic Building Blocks
5-Amino-1,2,3-triazoles are arguably the most crucial building blocks for the construction of the nih.govresearchgate.netnih.govtriazolo[4,5-b]pyridine ring system. nih.govresearchgate.net These compounds serve as the foundational triazole core onto which the pyridine ring is annulated. The amino group at the 5-position provides the necessary nucleophilicity to react with electrophilic partners, initiating the ring-forming cascade.
The synthesis of these key intermediates can be achieved through various methods. mdpi.com Their utility is demonstrated in the cyanoacetylation and cyclocondensation reactions discussed above. For example, readily available precursors like (5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)phenylmethanone and 1-(5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)ethanone are subjected to cyanoacetylation followed by cyclization to yield the corresponding triazolo[4,5-b]pyridones. nih.govresearchgate.net The substituents on the triazole ring (e.g., the phenyl group at position 2) and at the 4-position (e.g., benzoyl or acetyl groups) are carried through the reaction sequence into the final product, allowing for systematic structural modifications. nih.gov The versatility and reactivity of 5-amino-1,2,3-triazoles make them indispensable precursors in this field of heterocyclic chemistry. researchgate.net
Functionalization of Pyridine and Triazole Moieties for Scaffold Diversification
Diversification of the 1H- mdpi.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine scaffold is crucial for tuning its chemical and biological properties, particularly in the context of drug discovery and materials science. This is achieved through the strategic introduction of various functional groups onto both the pyridine and triazole rings. Late-stage functionalization is a particularly powerful approach, allowing for the modification of the core structure after its initial synthesis.
One effective strategy involves introducing a versatile reactive tag onto the scaffold, which can then participate in a range of subsequent reactions. For instance, a sulfone moiety on a related fused heteroaromatic system has been shown to be an effective handle for diverse transformations. rsc.org This group can facilitate nucleophilic aromatic substitution (SNAr) reactions, metal-catalyzed cross-couplings, and radical-based alkylations, enabling the introduction of a wide array of substituents. rsc.org
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in diversifying the triazolopyridine core. By preparing halogenated (e.g., bromo or iodo) derivatives of the scaffold, chemists can perform reactions like the Suzuki-Miyaura coupling with boronic acids or the Sonogashira coupling with terminal alkynes. mdpi.com These methods allow for the formation of new carbon-carbon bonds, attaching various aryl, heteroaryl, or alkyl groups to the core structure. mdpi.com Such diversification is essential for building libraries of compounds for structure-activity relationship (SAR) studies, which are vital for identifying derivatives with optimized properties. nih.gov
Functionalization is not limited to the pyridine portion of the molecule. The triazole ring can also be modified, offering another avenue for diversification and influencing the electronic properties and hydrogen-bonding capabilities of the entire molecule. rsc.org
Catalytic Systems and Reaction Environment Optimization
Optimizing the reaction environment and employing efficient catalytic systems are key to the successful synthesis of 1H- mdpi.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine derivatives. Modern synthetic methods aim to improve yields, reduce reaction times, and enhance sustainability by moving away from harsh, stoichiometric reagents toward milder, catalytic processes.
Application of Zeolite Catalysis in Triazolo[4,5-b]pyridine Synthesis
Zeolites, with their porous structures and high surface areas, serve as excellent solid supports for catalysts in heterocyclic synthesis. While direct synthesis of the fused 1H- mdpi.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine system using zeolite catalysts is not extensively documented, their application in the formation of the constituent 1,2,3-triazole ring is well-established and relevant.
Zeolites such as mesoporous SBA-15 have been used to immobilize transition metal complexes, creating robust and reusable heterogeneous catalysts. mdpi.comresearchgate.net For example, a ruthenium complex anchored onto a modified SBA-15 zeolite has been successfully employed in the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from organic halides, sodium azide, and alkynes. mdpi.comresearchgate.net Similarly, copper(I)-exchanged zeolites have proven to be efficient heterogeneous catalysts for the azide-alkyne cycloaddition ("click chemistry"), which is a cornerstone reaction for forming the 1,2,3-triazole ring. researchgate.net These zeolite-based catalysts often operate in more environmentally benign solvents like water and can be recovered and reused multiple times, enhancing the sustainability of the process. mdpi.comresearchgate.net
The principles of using zeolite-supported catalysts for triazole formation can be extended to the synthesis of precursors for the fused triazolopyridine system, offering a pathway that benefits from the stability, selectivity, and recyclability of these materials.
Influence of Solvent Systems and Basic Conditions on Reaction Outcomes
The choice of solvent and the nature of the base can profoundly impact the yield, reaction rate, and even the regioselectivity of triazolopyridine synthesis. Systematic screening of solvents is a common optimization strategy. In a microwave-assisted, catalyst-free synthesis of a triazolopyridine isomer, various solvents were tested, with results indicating a strong solvent dependency. mdpi.com While polar aprotic solvents like DMSO and DMF gave some product, non-polar aromatic solvents such as toluene (B28343) and chlorobenzene (B131634) provided significantly better yields. mdpi.com The use of dry toluene in conjunction with molecular sieves was found to be the optimal condition, highlighting the importance of a water-free environment for this specific transformation. mdpi.com
The following table summarizes the effect of different solvents on the yield of a model triazolopyridine synthesis under microwave irradiation.
| Solvent | Yield (%) |
| THF | 0 |
| DMSO | Low Yield |
| DMF | Low Yield |
| Acetonitrile (ACN) | Low Yield |
| Pyridine | 76 |
| Xylene | 69 |
| Chlorobenzene | 79 |
| Toluene (dry) | 86 |
| Toluene (dry, with molecular sieves) | 89 |
This data is representative of a specific triazolopyridine synthesis and illustrates the general principle of solvent optimization. mdpi.com
Basic conditions are also critical. While some modern syntheses are designed to be catalyst- and additive-free mdpi.com, many protocols rely on a base to facilitate key steps. In the synthesis of multisubstituted 1,2,3-triazoles, cesium carbonate (Cs₂CO₃) in DMSO was identified as a uniquely effective system for promoting the [3+2] cycloaddition between β-carbonyl phosphonates and azides under mild conditions. acs.org This highlights how the choice of a specific inorganic base can control the reaction pathway and lead to high yields of the desired product. acs.org
Regioselectivity and Stereoselectivity in Synthetic Approaches
For fused heterocyclic systems like triazolopyridine, controlling the orientation of the ring fusion is a primary synthetic challenge. Regioselectivity refers to the control over which of the possible isomers is formed.
The synthesis of 1H- mdpi.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine requires the specific fusion of the triazole ring across the C4 and C5 positions of the pyridine ring. Alternative fusions, such as across the C2 and C3 positions to form mdpi.comresearchgate.netresearchgate.nettriazolo[4,5-c]pyridine, are also possible, and directing the reaction to the desired isomer is paramount. The regiochemical outcome is often dictated by the nature of the starting materials and the reaction mechanism. For example, a highly regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has been achieved using a cesium carbonate-mediated reaction, which proceeds through a specific cesium-chelated Z-enolate intermediate to ensure the formation of a single regioisomer. acs.org
In other cases, the regioselectivity of cyclization can be influenced by the steric and electronic properties of the substituents on the precursors. When synthesizing related fused systems, it has been observed that the cyclization can occur preferentially on one site over another depending on the nature of the amino acid components used in the synthesis, indicating that steric hindrance can play a key role in directing the regiochemical outcome.
Stereoselectivity, the control over the three-dimensional arrangement of atoms, is generally not a primary concern in the synthesis of the aromatic 1H- mdpi.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine core itself, as it is a planar, achiral molecule. However, stereoselectivity becomes a critical consideration when substituents that create chiral centers are introduced to the scaffold or when the pyridine ring is hydrogenated. In such cases, stereoselective synthetic methods would be required to control the configuration of the resulting stereocenters.
Advanced Structural Elucidation and Conformational Analysis of 1h,4h,5h,6h,7h 1 2 3 Triazolo 4,5 B Pyridine
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopic analysis is fundamental to elucidating the structure of 1H,4H,5H,6H,7H- smolecule.comchemicalbook.comresearchgate.nettriazolo[4,5-b]pyridine, offering insights into its atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Framework Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton and carbon skeleton of a molecule. For 1H,4H,5H,6H,7H- smolecule.comchemicalbook.comresearchgate.nettriazolo[4,5-b]pyridine, ¹H NMR spectroscopy identifies the chemical environment of the hydrogen atoms attached to the aromatic rings, while ¹³C NMR provides information on the carbon framework. chemicalbook.com
The fused pyridine (B92270) and triazole rings create a distinct electronic environment. The electron-withdrawing nature of the nitrogen atoms in both rings leads to a general deshielding of the attached protons and carbons, causing their signals to appear at a lower field (higher ppm) in the NMR spectrum compared to benzene. In a typical ¹³C NMR spectrum of pyridine, the carbon atom adjacent to the nitrogen (C2) is the most deshielded, appearing around 150 ppm, followed by the C4 carbon at approximately 136 ppm, and the C3 carbon at around 124 ppm. testbook.com A similar pattern of deshielding is expected for the carbon atoms in the pyridine moiety of the fused ring system. The rapid tautomeric exchange between the 1H and 3H forms of the triazole ring at room temperature means that the NMR spectrum typically shows an averaged signal for the atoms in the heterocyclic core. smolecule.com
Infrared (IR) Spectroscopy for Identification of Functional Groups and Tautomeric Forms
Infrared (IR) spectroscopy is employed to identify the functional groups and vibrational modes within the molecule. The spectrum of 1H,4H,5H,6H,7H- smolecule.comchemicalbook.comresearchgate.nettriazolo[4,5-b]pyridine is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its bonds.
Key expected absorptions include:
N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the triazole ring. The broadness is often indicative of hydrogen bonding in the solid state.
Aromatic C-H Stretching: Sharp bands typically appear just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring. vscht.cz
C=N and C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region results from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings. researchgate.net
The position and shape of the N-H stretching band can provide clues about the predominant tautomeric form and the extent of intermolecular hydrogen bonding.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the precise molecular weight and to gain structural information from the molecule's fragmentation patterns upon ionization. The molecular formula of 1H,4H,5H,6H,7H- smolecule.comchemicalbook.comresearchgate.nettriazolo[4,5-b]pyridine is C₅H₄N₄, corresponding to a molecular weight of approximately 120.11 g/mol . smolecule.comnist.govscbt.com
In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A common fragmentation pathway for nitrogen-containing heterocyclic compounds involves the loss of stable neutral molecules. For this compound, a characteristic fragmentation would be the elimination of a molecule of nitrogen (N₂, 28 Da), a process typical for triazole rings. This would result in a significant fragment ion at m/z 92. Further fragmentation of the remaining pyridine-based structure would yield additional characteristic ions.
Solid-State Structural Characterization
While spectroscopic methods provide crucial data on connectivity and functional groups, solid-state techniques like X-ray crystallography offer a definitive, three-dimensional picture of the molecule's geometry and intermolecular interactions.
X-ray Crystallographic Analysis for Definitive Molecular Geometries and Crystal Packing
Single-crystal X-ray diffraction has been successfully used to determine the solid-state structure of the protonated form of the molecule, specifically as 1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrate (B79036). researchgate.net This analysis provides unambiguous proof of the molecular structure and reveals key details about its geometry and packing in the crystal lattice.
The study revealed that the compound crystallizes in the orthorhombic system with the Pnma space group. researchgate.net The asymmetric unit contains the 1H-1,2,3-triazolo[4,5-b]-pyridin-4-ium cation and a nitrate anion. A key finding is that the five carbon atoms and four nitrogen atoms of the bicyclic cation are coplanar, confirming the aromaticity and flat nature of the fused ring system. In the crystal structure, the cations and nitrate anions are connected by hydrogen bonds. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₅H₅N₅O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.4643(13) |
| b (Å) | 6.2866(10) |
| c (Å) | 9.1138(9) |
| Volume (ų) | 771.43(16) |
| Z | 4 |
| Temperature (K) | 293 |
Tautomeric Equilibria and Proton Transfer Dynamics
1H,4H,5H,6H,7H- smolecule.comchemicalbook.comresearchgate.nettriazolo[4,5-b]pyridine can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. The two principal tautomers are the 1H- and 3H- forms (sometimes referred to as the 2H-form in older nomenclature).
Theoretical studies using density functional theory (DFT) have shown that the 1H-tautomer is the most thermodynamically stable configuration. smolecule.com In solution at room temperature, there is a rapid dynamic equilibrium between the tautomers. This proton transfer is so fast that spectroscopic methods like NMR detect only a time-averaged structure. smolecule.com
Furthermore, the molecule exhibits weak basicity, with a predicted pKa of 3.15 ± 0.20. smolecule.com Studies on its acid-base behavior have revealed that protonation does not occur on the triazole ring but rather preferentially on the nitrogen atom of the pyridine ring. smolecule.com This forms a stable pyridinium (B92312) cation, as confirmed by the crystal structure of its nitrate salt. smolecule.comresearchgate.net The stability of the protonated form is attributed to the delocalization of the positive charge across the entire aromatic system. smolecule.com
Investigation of 1H- and 3H-Tautomerism in Triazolo[4,5-b]pyridine and its Derivatives
The tautomeric equilibrium between the 1H- and 3H- forms of nih.govresearchgate.netscribd.comtriazolo[4,5-b]pyridine is a fundamental aspect of its chemistry. Computational studies, specifically using density functional theory (DFT), have been employed to determine the relative stabilities of these tautomers. Research indicates that the 1H-tautomer of the unsubstituted nih.govresearchgate.netscribd.comtriazolo[4,5-b]pyridine is the more thermodynamically stable form. This preference is attributed to the specific arrangement of nitrogen atoms and the resulting electronic distribution within the fused heterocyclic system.
The proton's position on the triazole ring significantly influences the molecule's electronic properties and its interactions with its environment. The interconversion between these tautomers is generally rapid at room temperature, leading to a dynamic equilibrium in solution. Spectroscopic methods, in conjunction with quantum-chemical calculations, have been pivotal in elucidating the predominant tautomeric forms in different states and under various conditions.
| Tautomer | Relative Stability | Methodology |
|---|---|---|
| 1H- nih.govresearchgate.netscribd.comtriazolo[4,5-b]pyridine | More Stable | Density Functional Theory (DFT) |
| 3H- nih.govresearchgate.netscribd.comtriazolo[4,5-b]pyridine | Less Stable | Density Functional Theory (DFT) |
Impact of Substitution Patterns on Tautomeric Preferences
The introduction of substituents onto the pyridine ring of the nih.govresearchgate.netscribd.comtriazolo[4,5-b]pyridine scaffold has a pronounced effect on the tautomeric equilibrium. The electronic nature and position of the substituent can alter the relative stabilities of the 1H- and 3H-tautomers.
Studies on methyl-substituted derivatives have provided valuable insights into these effects. For instance, the presence of a methyl group at the 5- or 7-position of the pyridine ring has been shown to favor the 3H-tautomeric form. In contrast, a methyl group at the 6-position results in a mixture of both 1H- and 3H-tautomers. These findings suggest that both steric and electronic effects of the substituent play a crucial role in determining the preferred position of the proton on the triazole ring. The electron-donating nature of the methyl group can influence the electron density at the nitrogen atoms of the pyridine ring, which in turn affects the acidity of the N-H protons in the triazole ring and thus the tautomeric balance.
| Substituent | Position | Favored Tautomer |
|---|---|---|
| Methyl | 5 | 3H |
| Methyl | 7 | 3H |
| Methyl | 6 | Mixture of 1H and 3H |
Role of Hydrogen Bonding in Tautomer Stabilization
Hydrogen bonding plays a significant role in the stabilization of the tautomeric forms of nih.govresearchgate.netscribd.comtriazolo[4,5-b]pyridine and its derivatives, both in the solid state and in solution. In the crystalline structure of 1H- nih.govresearchgate.netscribd.comtriazolo[4,5-b]pyridin-4-ium nitrate, for example, the anions and cations are connected by hydrogen bonds. researchgate.net This demonstrates the capacity of the nitrogen atoms in the ring system to participate in hydrogen bonding interactions.
In solution, both intramolecular and intermolecular hydrogen bonds can influence the tautomeric equilibrium. The ability of the N-H group in the triazole ring to act as a hydrogen bond donor, and the lone pairs on the other nitrogen atoms to act as acceptors, allows for the formation of hydrogen-bonded dimers or complexes with solvent molecules. The formation of these hydrogen bonds can selectively stabilize one tautomer over the other. For instance, a solvent that can effectively solvate and stabilize the 1H-tautomer through hydrogen bonding may shift the equilibrium in its favor. Computational studies on related pyridine derivatives have shown that dimerization through hydrogen bonding can significantly impact tautomeric preferences. nih.gov The specific nature of these interactions and their quantitative effect on the tautomeric equilibrium of substituted nih.govresearchgate.netscribd.comtriazolo[4,5-b]pyridines remains an area of active investigation.
Computational Chemistry and Theoretical Modeling of 1h,4h,5h,6h,7h 1 2 3 Triazolo 4,5 B Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1H,4H,5H,6H,7H- researchgate.netsmolecule.commdpi.comtriazolo[4,5-b]pyridine, these methods elucidate its electronic configuration, stability, and reactivity.
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of triazolopyridine systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-31G(d,p) or 6-311G(2d,2p), is commonly employed for these calculations. researchgate.net
Geometry optimization studies performed using DFT confirm that 1H-1,2,3-triazolo[4,5-b]pyridine possesses a planar structure. smolecule.com This planarity is a key feature, allowing for maximum overlap of π-orbitals and contributing to the molecule's aromaticity and stability. The calculations provide optimized structural parameters, including bond lengths and angles, which serve as the foundation for further computational analysis, such as vibrational frequency calculations. DFT calculations have revealed that the 1H-tautomeric form is the most thermodynamically stable configuration. smolecule.com
Table 1: Representative Optimized Geometrical Parameters (Calculated)
| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C-C | ~1.38-1.40 | Bond Angle | C-C-C | ~118-121 |
| C-N | ~1.32-1.39 | C-N-C | ~117-123 | ||
| N-N | ~1.30-1.35 | N-N-N | ~108-110 | ||
| C-H | ~1.08 | C-C-H | ~119-121 |
Note: The values are typical representations from DFT calculations for similar heterocyclic systems.
Following geometry optimization, the same DFT methods are used to calculate the harmonic vibrational frequencies. These calculations predict the energies of the fundamental modes of molecular vibration. However, the raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, these frequencies are typically scaled using empirical scaling factors. researchgate.net For instance, scaling factors of 0.96 and 0.975 have been used for different spectral regions to achieve good agreement with experimental data. researchgate.net
A crucial step in the analysis is the assignment of each vibrational mode to specific motions of the atoms. This is accomplished through Potential Energy Distribution (PED) analysis. mdpi.com PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration, allowing for a detailed and unambiguous assignment of the vibrational spectrum. researchgate.netsmolecule.com
Table 2: Example of Vibrational Mode Assignment using PED
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED Contribution) |
|---|---|---|---|
| 3250 | 3120 | 3125 | N-H stretch (95%) |
| 1610 | 1570 | 1575 | C=C stretch (pyridine ring) (80%) |
| 1450 | 1414 | 1418 | C-H in-plane bend (75%) |
| 1280 | 1248 | 1250 | N-N stretch (triazole ring) (60%) |
Note: This table is illustrative, based on typical results from DFT and PED analysis of heterocyclic compounds.
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital acts as the primary electron donor. A higher HOMO energy suggests a greater ability to donate electrons to an acceptor.
LUMO : This orbital is the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons from a donor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov This analysis provides insights into the molecule's charge transfer characteristics and its potential role in electronic applications. scirp.org
Table 3: Significance of Frontier Molecular Orbitals
| Concept | Definition | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface, using a color-coded scale.
Red/Yellow : Regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like nitrogen.
Blue : Regions of positive electrostatic potential, which are electron-poor. These sites, typically around hydrogen atoms, are prone to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
For 1H,4H,5H,6H,7H- researchgate.netsmolecule.commdpi.comtriazolo[4,5-b]pyridine, the MEP map would show negative potential (red) concentrated around the nitrogen atoms due to their lone pairs of electrons, identifying them as the primary sites for protonation and interaction with electrophiles. Positive potential (blue) would be located around the hydrogen atoms.
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. For 1H,4H,5H,6H,7H- researchgate.netsmolecule.commdpi.comtriazolo[4,5-b]pyridine, this analysis is straightforward. Due to its fused bicyclic aromatic structure, the molecule is inherently rigid and planar. smolecule.com
The potential energy landscape, therefore, does not feature multiple distinct, stable conformers separated by energy barriers. Instead, it is characterized by a single, deep global minimum that corresponds to the planar conformation. Vibrational motions occur within this potential well, but there are no significant rotational isomers as would be found in more flexible, acyclic molecules.
Simulation of Spectroscopic Data (e.g., Vibrational Spectra)
A significant application of computational chemistry is the simulation of spectroscopic data, which is invaluable for interpreting experimental results. Based on the calculated harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities, theoretical IR and Raman spectra can be generated. researchgate.net
These simulated spectra provide a clean, detailed picture of the molecule's vibrational modes without the experimental complexities of broadening, overtones, or combination bands. By comparing the simulated spectrum with the experimental one, researchers can confidently assign the observed spectral bands to specific molecular vibrations. researchgate.net As mentioned previously, applying a scaling factor to the calculated frequencies is a standard procedure to achieve a better match with the experimental spectrum, correcting for systematic errors in the theoretical model. researchgate.net
Intermolecular Interactions and Crystal Lattice Dynamics of 1H,4H,5H,6H,7H-researchgate.netnih.govnih.govtriazolo[4,5-b]pyridine
Computational chemistry provides powerful tools to investigate the solid-state properties of molecular crystals, such as 1H,4H,5H,6H,7H- researchgate.netnih.govnih.govtriazolo[4,5-b]pyridine. The arrangement of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces, and the collective vibrations of these molecules define the crystal's dynamic properties. Theoretical modeling allows for a detailed understanding of these phenomena at the atomic level.
Intermolecular Interactions
The crystal packing of nitrogen-rich heterocyclic compounds is primarily dictated by a network of non-covalent interactions. For a molecule like 1H,4H,5H,6H,7H- researchgate.netnih.govnih.govtriazolo[4,5-b]pyridine, several types of interactions are expected to be significant, including hydrogen bonds, π-π stacking, and van der Waals forces. Computational methods such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing and quantifying these interactions.
Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts in a crystal. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular interactions can be identified. For analogous triazolopyrimidine and benzotriazole (B28993) systems, Hirshfeld analysis consistently reveals the prevalence of specific contacts. mdpi.comnih.gov The surface is partitioned into regions corresponding to different interacting atom pairs, and the percentage of the total surface area for each contact type is calculated.
While specific experimental data for 1H,4H,5H,6H,7H- researchgate.netnih.govnih.govtriazolo[4,5-b]pyridine is not available, a representative breakdown of intermolecular contacts based on studies of similar N-heterocyclic compounds is presented below. nih.gov
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | ~35-55% | Represents the most abundant, though generally weaker, van der Waals contacts. |
| N···H / H···N | ~20-40% | Indicative of classical (N-H···N) and weak (C-H···N) hydrogen bonds, which are crucial directional forces in the crystal packing. nih.gov |
| C···H / H···C | ~5-15% | Represents weaker C-H···π interactions and other van der Waals contacts. |
| C···C | ~2-5% | Suggests the presence of π-π stacking interactions between the aromatic rings. |
| N···N | ~1-4% | Represents close contacts between nitrogen atoms, often contributing to the overall cohesive energy. |
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a rigorous definition of chemical bonds and interactions based on the topology of the electron density (ρ). nih.gov By locating bond critical points (BCPs) between interacting atoms, the nature and strength of these interactions can be quantified. For hydrogen bonds, specific criteria based on the electron density (ρBCP) and its Laplacian (∇²ρBCP) at the BCP are used for classification. researchgate.net
The following table presents typical QTAIM parameters for hydrogen bonds found in related N-heterocyclic crystal structures. These values are illustrative and represent what would be expected for significant intermolecular interactions in 1H,4H,5H,6H,7H- researchgate.netnih.govnih.govtriazolo[4,5-b]pyridine. researchgate.net
| Interaction Type | Typical ρBCP (a.u.) | Typical ∇²ρBCP (a.u.) | Interpretation |
|---|---|---|---|
| Strong H-Bond (e.g., N-H···N) | 0.020 - 0.040 | 0.070 - 0.140 | Significant charge depletion at the BCP, characteristic of strong, closed-shell interactions with some covalent character. |
| Weak H-Bond (e.g., C-H···N) | 0.005 - 0.015 | 0.020 - 0.050 | Lesser electron density and Laplacian values, indicating a weaker, more electrostatic interaction. researchgate.net |
| van der Waals Contact | < 0.005 | > 0 | Very low electron density at the critical point, typical for non-specific, weak interactions. |
Crystal Lattice Dynamics
The atoms within a crystal are not static; they vibrate around their equilibrium positions. These collective, quantized vibrations are known as phonons. nih.gov The study of these lattice dynamics is crucial for understanding a material's thermal properties, mechanical stability, and phase transitions. acs.org Phonon calculations are typically performed using methods like solid-state density functional theory (ss-DFT). nih.gov
The vibrational modes of a molecular crystal like 1H,4H,5H,6H,7H- researchgate.netnih.govnih.govtriazolo[4,5-b]pyridine can be categorized into two main types:
Intramolecular Vibrations: These are high-frequency modes corresponding to the stretching and bending of covalent bonds within the molecule. They are generally found at frequencies above 400 cm⁻¹ and are less sensitive to the crystal environment. researchgate.net
Intermolecular (Lattice) Vibrations: These are low-frequency modes, typically below 200 cm⁻¹, that involve the motion of entire molecules relative to one another. nih.gov They include translational and librational (rotational) movements of the molecules within the crystal lattice and are highly sensitive to the details of the crystal packing and intermolecular forces.
Theoretical calculations can predict the phonon dispersion curves, which show the frequency of vibrational modes as a function of the wavevector in the Brillouin zone, and the phonon density of states (DOS), which indicates the number of vibrational modes at each frequency. youtube.com The absence of imaginary frequencies in the phonon dispersion across the Brillouin zone is a key indicator of the dynamical stability of the crystal structure. youtube.com
The table below provides typical frequency ranges for different vibrational modes in organic molecular crystals similar to 1H,4H,5H,6H,7H- researchgate.netnih.govnih.govtriazolo[4,5-b]pyridine, based on computational studies of related systems. nih.govnih.gov
| Vibrational Mode Type | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Lattice Phonons (Translational) | 0 - 100 | Collective motions of molecular centers-of-mass. The three acoustic branches always go to zero frequency at the Γ-point. youtube.com |
| Lattice Phonons (Librational) | 50 - 150 | Collective rotational oscillations (librations) of molecules about their principal axes. |
| Low-Frequency Intramolecular | 150 - 400 | Torsional and out-of-plane bending modes of the fused ring system, often coupled with lattice modes. |
| High-Frequency Intramolecular | > 400 | Stretching and in-plane bending of C-H, C-N, N-N, and N-H bonds. These are characteristic of the molecule itself. researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h,4h,5h,6h,7h 1 2 3 Triazolo 4,5 B Pyridine Derivatives
Rational Design Strategies for Modulating Biological Activity
The development of derivatives based on the tetrahydropyridotriazole scaffold has been largely driven by a target-centric rational design approach. The primary goal has been the discovery of potent and selective antagonists for the P2X7 receptor, which is implicated in the release of pro-inflammatory cytokines like IL-1β. nih.govnih.gov By inhibiting this receptor, these compounds are hypothesized to reduce neuroinflammation, offering a novel mechanism for treating depression. nih.govdrugtargetreview.com
One key strategy involved identifying the 1,4,6,7-tetrahydro-5H- medchemexpress.comnsmsi.irnih.govtriazolo[4,5-c]pyridine as a core scaffold with desirable properties for brain penetrance and potent antagonism. nih.gov Medicinal chemistry efforts then focused on systematically modifying different regions of this core to optimize potency, selectivity, and pharmacokinetic properties. This included exploring various substituents on both the triazole and the tetrahydropyridine (B1245486) rings. A notable synthetic strategy developed to access these complex scaffolds, which often contain challenging chiral centers, is a one-pot dipolar cycloaddition reaction followed by a Cope elimination sequence. nih.gov This approach facilitated the exploration of the structure-activity relationships necessary for identifying clinical candidates. nih.gov
Influence of Substituent Effects on Biological Interactions
Substitutions on the Tetrahydropyridine Ring: The introduction of a methyl group onto the saturated pyridine (B92270) ring was found to improve potency against the P2X7 receptor. nih.gov The specific position of this methyl group is critical, leading to distinct regioisomers with unique profiles. For example, the clinical candidate JNJ-54175446 features a methyl group at the 4-position of the scaffold, whereas the backup compound, zanvipixant (JNJ-55308942), has a methyl group at the 6-position. nih.gov
Substitutions on the Triazole Ring: The nitrogen-rich triazole ring is typically substituted with another heterocyclic system to modulate activity. In JNJ-54175446, a 5-fluoropyrimidin-2-yl group is attached to a nitrogen atom of the triazole ring. wikipedia.org This substituent is crucial for binding and activity at the target receptor.
Modifications of the Acyl Moiety: These antagonists typically feature an acyl group attached to the nitrogen of the tetrahydropyridine ring. The nature of the aryl group in this acyl moiety significantly influences the compound's properties. Zanvipixant was developed with an optimized acyl group that conferred improved solubility and a better in vitro profile compared to the first-generation candidate, JNJ-54175446. nih.gov
| Compound | Core Scaffold Position of Methyl Group | Acyl Moiety | Triazole Substituent | Key Improvements/Properties |
|---|---|---|---|---|
| JNJ-54175446 | 4-Methyl | (2-chloro-3-(trifluoromethyl)phenyl)methanone | 5-fluoropyrimidin-2-yl | Potent, brain-penetrant P2X7 antagonist; first clinical candidate. medchemexpress.comnih.gov |
| Zanvipixant (JNJ-55308942) | 6-Methyl | (4-fluoro-5-(trifluoromethyl)pyridin-2-yl)methanone | 5-fluoropyrimidin-2-yl | Backup compound with improved solubility and in vitro profile. nih.govwikipedia.org |
Stereochemistry plays a pivotal role in the biological activity of 1H,4H,5H,6H,7H- medchemexpress.comnsmsi.irnih.govtriazolo[4,5-b]pyridine derivatives, particularly when substituents create chiral centers. The placement of a methyl group on the tetrahydropyridine ring, as seen in the P2X7 antagonist clinical candidates, creates such a center, and the specific stereoisomer is essential for optimal target engagement. nih.govnih.gov
The clinical candidate JNJ-54175446 is specifically the (R)-enantiomer of the 4-methyl substituted scaffold. wikipedia.org Conversely, the backup candidate zanvipixant (JNJ-55308942) is the (S)-enantiomer of the 6-methyl substituted regioisomer. wikipedia.org The initial synthetic routes for the first-generation compound produced a racemic mixture that required subsequent chiral separation to isolate the active enantiomer. nih.gov Recognizing the importance of stereochemistry and the inefficiency of separation, later efforts focused on developing a stereoselective synthesis. nih.govnih.gov This underscores the principle that the three-dimensional arrangement of atoms is critical for the precise molecular interactions between the ligand and its biological target, influencing both binding affinity and efficacy.
Computational Approaches in SAR Elucidation
Computational chemistry is an indispensable tool for understanding the SAR of complex molecules like tetrahydropyridotriazole derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide critical insights that guide the design and optimization of new compounds.
Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For P2X7 antagonists, docking studies have been instrumental in elucidating how these compounds bind to a negative allosteric site on the receptor, rather than the orthosteric site where ATP binds. mdpi.comnih.gov
While specific docking studies for JNJ-54175446 are not publicly detailed, analysis of other P2X7 antagonists reveals common binding patterns within the allosteric pocket. researchgate.net These interactions are predominantly hydrophobic and involve π-stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com Docking can rationalize observed SAR by, for instance, explaining why a particular substituent enhances potency. A favorable hydrogen bond or hydrophobic interaction predicted by a docking simulation can confirm a design hypothesis and guide the synthesis of the next generation of analogs. nih.gov For the tetrahydropyridotriazole scaffold, docking would be used to model how different acyl groups or positional isomers fit within the allosteric pocket, helping to explain the observed differences in activity and properties between compounds like JNJ-54175446 and zanvipixant.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nsmsi.ir For a class of molecules like tetrahydropyridotriazole derivatives, a QSAR model can be developed to predict the P2X7 inhibitory activity of unsynthesized analogs.
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. Statistical methods, such as Multiple Linear Regression (MLR) combined with descriptor selection techniques like the Genetic Algorithm (GA), are then used to build a mathematical equation that links the most relevant descriptors to the observed biological activity. nsmsi.ir
The resulting QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation) and external (prediction for a test set of compounds) methods to ensure its robustness and predictive power. nsmsi.ir Once validated, the model can be used for the virtual screening of large compound libraries to identify new potential hits or to prioritize the synthesis of novel derivatives with predicted high activity, thereby accelerating the drug discovery process. researchgate.net
Fragment-Based Drug Discovery and Scaffold Hopping Concepts Applied to Triazolo[4,5-b]pyridines
Fragment-based drug discovery is a modern approach in pharmaceutical research that begins with the identification of small, low-complexity molecules—or "fragments"—that bind weakly to a biological target. These initial hits are then progressively optimized and linked together to generate more potent and selective lead compounds. This methodology offers an efficient way to explore the chemical space of a target's binding site.
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (the scaffold) of a known active molecule with a different, often isosteric, core. The objective is to identify new chemical series with improved properties such as enhanced biological activity, better selectivity, more favorable pharmacokinetic profiles, or novel intellectual property positions.
The application of these powerful drug design principles to the specific 1H,4H,5H,6H,7H- rsc.orgnih.govnih.govtriazolo[4,5-b]pyridine scaffold has not been documented in the available scientific literature. While research exists on related heterocyclic systems, such as triazolo-pyrimidines and triazolo-pyrazines, these findings are not directly transferable to the requested pyridine-fused isomer due to the strict structural and electronic differences that govern molecular interactions and biological activity.
Detailed research findings, including data on fragment screening, hit-to-lead optimization, or specific examples of scaffold hops involving the 1H,4H,5H,6H,7H- rsc.orgnih.govnih.govtriazolo[4,5-b]pyridine core, remain absent from the public domain. Consequently, the creation of data tables and a thorough discussion on this topic, as per the requested outline, is not feasible at this time.
Further research into the medicinal chemistry of 1H,4H,5H,6H,7H- rsc.orgnih.govnih.govtriazolo[4,5-b]pyridine derivatives is required before a meaningful analysis of the application of fragment-based drug discovery and scaffold hopping can be conducted.
Mechanistic Investigations of Biological Interactions of 1h,4h,5h,6h,7h 1 2 3 Triazolo 4,5 B Pyridine Derivatives
Characterization of Molecular Targets and Binding Modes
Derivatives of the 1H,4H,5H,6H,7H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridine scaffold have been the subject of significant research due to their interactions with various biological targets. These interactions are primarily investigated through molecular docking, spectroscopic methods, and in vivo studies to understand binding affinities and predict how these compounds engage with target proteins. nih.gov The planar structure of the core molecule is conducive to a variety of chemical interactions, including hydrogen bonding and coordination with metal ions, which underpins its potential as a building block in medicinal chemistry. nih.gov
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that have emerged as significant targets in oncology because of their role in cell survival, proliferation, and apoptosis. nih.govhaematologica.orgnih.gov The inhibition of PIM kinases has become a key area of interest for developing new cancer therapies. nih.gov
Derivatives of 1,2,3-Triazolo[4,5-b]pyridines have been specifically identified as PIM kinase inhibitors through a scaffold hopping approach. nih.govfao.org X-ray crystallography data has been instrumental in understanding the interaction between these compounds and the PIM kinase active site, guiding further exploration of this chemical scaffold. nih.gov
While direct mechanistic data on 1H,4H,5H,6H,7H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridine is specific to PIM kinase, closely related heterocyclic systems like triazolo[4,3-b]pyridazine derivatives have been investigated as dual inhibitors of both c-Met and Pim-1 kinases. nih.govresearchgate.net The c-Met receptor tyrosine kinase is another crucial target in cancer therapy, as its dysregulation is linked to tumor growth, angiogenesis, and metastasis. nih.govnih.gov Dual inhibition of both c-Met and Pim-1 pathways presents a synergistic approach to cancer therapy, potentially leading to greater efficacy and minimizing the development of resistance. nih.govresearchgate.net
Studies on triazolo[4,3-b]pyridazine derivatives revealed that certain compounds exhibit potent dual inhibitory activity. nih.govresearchgate.net For instance, compound 4g from one such study showed significant inhibition against both c-Met and Pim-1. nih.govresearchgate.net Molecular docking studies of this compound suggested a binding mode within the ATP-binding site of both kinases. nih.govresearchgate.net The interaction with c-Met was characterized by hydrogen bonds with Met1160 and Asp1222, and a pi-cation interaction with Arg1208. In the Pim-1 active site, the compound formed hydrogen bonds with Asp128 and Glu121, along with a pi-pi stacking interaction with Phe49. nih.gov This dual inhibition mechanism highlights the potential of the broader triazolopyridine and related scaffolds in targeting multiple oncogenic pathways.
Below is a table summarizing the inhibitory activities of a representative dual c-Met/Pim-1 inhibitor from the triazolo[4,3-b]pyridazine class.
| Compound | Target Kinase | IC50 (µM) |
| 4g (triazolo[4,3-b]pyridazine derivative) | c-Met | 0.163 ± 0.01 |
| Pim-1 | 0.283 ± 0.01 |
Data sourced from a study on triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors. nih.govresearchgate.net
The PIM kinase family, comprising PIM-1, PIM-2, and PIM-3, are constitutively active serine/threonine kinases that act as positive controllers of cell cycle progression and inhibitors of apoptosis. nih.gov Their role as oncogenic survival factors makes them attractive targets for cancer therapy. nih.gov The development of inhibitors based on various heterocyclic scaffolds, including triazoles, is an active area of research. nih.gov
Tubulin Polymerization Inhibition and Microtubule Dynamics
While direct studies on 1H,4H,5H,6H,7H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridine derivatives as tubulin inhibitors are not prevalent in the provided search results, extensive research on closely related pyrazolopyridine and imidazo[4,5-b]pyridine scaffolds demonstrates their potent activity as inhibitors of tubulin polymerization. These compounds often target the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
For example, a series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines were designed as tubulin polymerization inhibitors that target the colchicine site. One derivative, compound 12d , featuring a N-methyl-5-indolyl substituent, exhibited potent antiproliferative activity with IC50 values ranging from 15 to 69 nM and had a significant inhibitory effect on tubulin polymerization with an IC50 of 1.64 μM. Another compound, 92 , showed an IC50 of 13 nM against a human gastric carcinoma cell line and was confirmed to inhibit tubulin polymerization and disrupt the cytoskeleton.
Similarly, imidazo[4,5-b]pyridine derived acrylonitriles have been identified as strong tubulin polymerization inhibitors. Three compounds, 20 , 21 , and 33 , displayed potent activity in the submicromolar range (IC50 0.2-0.6 μM). Computational analysis revealed that these compounds act on an extended colchicine site between tubulin subunits, thereby interfering with polymerization. Notably, the lead molecule 21 was also found to potently inhibit cancer cell migration without affecting the viability of normal cells.
The general mechanism for these related compounds involves binding to tubulin, which prevents the assembly of microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The following table summarizes the activity of representative tubulin polymerization inhibitors with related heterocyclic cores.
| Compound ID | Scaffold | Cell Line(s) | Antiproliferative IC50 | Tubulin Polymerization IC50 |
| 12d | nih.govnih.govfao.orgtriazolo[4,3-a]pyridine | HeLa, A549, MCF-7, HCT116 | 15 - 69 nM | 1.64 µM |
| 92 | 1H-pyrazolo[3,4-b]pyridine | SGC-7901 | 13 nM | Not specified |
| 21 | Imidazo[4,5-b]pyridine | Various human cancer cells | 0.2 - 0.6 µM | Not specified |
This data is compiled from studies on various pyrazolopyridine and imidazo[4,5-b]pyridine derivatives. nih.govresearchgate.net
Viral Target Engagement (e.g., NS4B, influenza A virus polymerase)
The broad biological activity of triazolo-based heterocyclic compounds extends to antiviral applications. While specific data on 1H,4H,5H,6H,7H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridine targeting NS4B or influenza A virus polymerase is limited in the provided search results, related structures have shown promise against other viral targets.
For instance, derivatives of 3-aryl- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as selective inhibitors of the Chikungunya virus (CHIKV), a re-emerging alphavirus. nih.gov The proposed target for these compounds is the viral capping enzyme nsP1. nih.gov Research has demonstrated that these antivirals can inhibit the in vitro guanylylation of the alphavirus nsP1, a critical step in the viral RNA capping process. nih.gov Novel series of these compounds, featuring a methylketone and related oximes on the aryl moiety, have exhibited antiviral activity against various CHIKV isolates in the low micromolar range. nih.gov
Furthermore, research into 1H-pyrazolo[3,4-b]pyridine derivatives has revealed their potential to inhibit the replication of Herpes Simplex Virus Type-1 (HSV-1). nih.gov These compounds appear to act through a novel mechanism. In silico analysis suggests that one derivative, AM-57 , may impair the formation of the TFIIBc-VP16 complex, which is crucial for the transcription of viral immediate-early genes. nih.gov This is achieved through strong interactions with key amino acid residues at the interface of TFIIBc/VP16. nih.gov Other derivatives in the same class, ARA-04 and ARA-05 , were found to interact preferentially with proteins involved in the viral adsorption process, such as nectin-1 and glycoprotein (B1211001) D. nih.gov
These findings underscore the potential of the broader pyrazolopyridine and triazolopyrimidine scaffolds as templates for the development of novel antiviral agents with diverse mechanisms of action. nih.govnih.gov
The table below summarizes the antiviral activity and proposed targets for these related compounds.
| Compound Class/ID | Scaffold | Virus | Proposed Viral Target | Mechanism of Action |
| 3-aryl- nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidin-7(6H)-ones | nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine | Chikungunya virus (CHIKV) | nsP1 (capping enzyme) | Inhibition of nsP1 guanylylation |
| AM-57 | 1H-pyrazolo[3,4-b]pyridine | Herpes Simplex Virus-1 (HSV-1) | TFIIBc-VP16 complex | Impairs complex formation, inhibiting viral gene transcription |
| ARA-04 , ARA-05 | 1H-pyrazolo[3,4-b]pyridine | Herpes Simplex Virus-1 (HSV-1) | Nectin-1, Glycoprotein D | Interfere with viral adsorption |
Data sourced from studies on triazolopyrimidine and pyrazolopyridine derivatives. nih.govnih.gov
Enzyme Active Site Interactions and Inhibition Kinetics
The inhibitory activity of 1H,4H,5H,6H,7H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridine derivatives and their structural analogs is rooted in their specific interactions within the active sites of target enzymes. The planar, nitrogen-rich heterocyclic core facilitates a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking, which are crucial for potent and selective inhibition. nih.gov
In the context of protein kinase inhibition , molecular docking studies have provided detailed insights into these interactions. For the dual c-Met/Pim-1 inhibitor based on the triazolo[4,3-b]pyridazine scaffold, the binding mode involves key hydrogen bonds with hinge region residues of the kinases, a common feature of ATP-competitive inhibitors. nih.govresearchgate.net For example, in the c-Met active site, interactions with residues like Met1160 and Asp1222 are critical for anchoring the inhibitor. nih.gov Similarly, in the Pim-1 kinase active site, hydrogen bonds with residues such as Glu121 and Asp128, along with pi-pi stacking with Phe49, contribute to the binding affinity. nih.gov These specific interactions explain the potent inhibitory constants (IC50) observed in the low micromolar range. nih.govresearchgate.net
Regarding tubulin polymerization inhibition , derivatives of related scaffolds like imidazo[4,5-b]pyridine and pyrazolo[3,4-b]pyridine are known to interact with the colchicine-binding site on β-tubulin. researchgate.net Computational analyses have shown that these ligands can occupy the extended colchicine site, which lies on the surface between interacting tubulin subunits. researchgate.net By binding to this site, the compounds physically obstruct the assembly of αβ-tubulin heterodimers into microtubules, thus inhibiting polymerization. researchgate.net This interference with microtubule formation leads to the observed potent anti-proliferative effects. researchgate.net
In the realm of viral enzyme inhibition , the mechanism involves targeting active sites essential for the viral life cycle. For the nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidin-7(6H)-one inhibitors of the Chikungunya virus, the target is the guanylylation site of the nsP1 capping enzyme. nih.gov Inhibition of this crucial step in the viral RNA capping machinery effectively halts viral replication. nih.gov For HSV-1, pyrazolopyridine derivatives interact with key amino acid residues at the interface of the TFIIBc/VP16 complex, competitively inhibiting its formation and subsequent viral gene transcription. nih.gov
The kinetics of inhibition for these compounds are typically determined through in vitro enzyme assays, which measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). These values provide a quantitative measure of the inhibitor's potency and are essential for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds.
Cellular Pathway Modulation Studies
Derivatives based on triazolopyridine and related heterocyclic scaffolds exert their biological effects by modulating key cellular pathways, particularly those involved in cell proliferation, survival, and division. These effects are a direct consequence of their interaction with specific molecular targets as detailed in the previous sections.
A common mechanistic outcome of targeting protein kinases and the microtubule network is the disruption of the cell cycle. Numerous studies on derivatives with cores structurally related to 1H,4H,5H,6H,7H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridine have demonstrated a significant impact on cell cycle progression, often leading to arrest at specific phases.
For instance, a study on novel triazolo[4,3-b]pyridazine derivatives acting as dual c-Met/Pim-1 inhibitors found that the most potent compound, 4g , induced cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.govresearchgate.net This arrest prevents the cell from replicating its DNA, thereby halting proliferation. nih.govresearchgate.net
Similarly, pyrazolo[3,4-b]pyridine derivatives have been shown to cause cell cycle arrest, although the specific phase can vary depending on the compound and the cell line. One study found that compound 9a induced S phase arrest in HeLa cells, while compound 14g caused G2/M phase arrest in MCF7 cells and S phase arrest in HCT-116 cells. fao.org This G2/M arrest is a hallmark of compounds that interfere with microtubule dynamics.
Indeed, compounds that function as tubulin polymerization inhibitors , such as the 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines, mechanistically induce cell cycle arrest at the G2/M phase. nih.gov By disrupting the formation of the mitotic spindle, these compounds prevent cells from completing mitosis, which triggers apoptotic pathways. nih.gov This effect is often dose-dependent.
The ability of these compounds to halt cell cycle progression is a critical component of their anticancer activity, as it directly inhibits the uncontrolled proliferation characteristic of tumor cells. The specific phase of arrest provides valuable clues about the compound's primary molecular target. For example, G2/M arrest strongly suggests interference with microtubule function, while S phase arrest may point towards inhibition of kinases involved in DNA replication or repair pathways.
The table below summarizes the observed effects of representative compounds on cell cycle progression.
| Compound ID | Scaffold | Cell Line | Effect on Cell Cycle |
| 4g | triazolo[4,3-b]pyridazine | MCF-7 | S phase arrest |
| 9a | pyrazolo[3,4-b]pyridine | HeLa | S phase arrest |
| 14g | pyrazolo[3,4-b]pyridine | MCF-7 | G2/M phase arrest |
| 14g | pyrazolo[3,4-b]pyridine | HCT-116 | S phase arrest |
| 12d | nih.govnih.govfao.orgtriazolo[4,3-a]pyridine | Not specified | G2/M phase arrest |
Data compiled from studies on various triazolopyridine and pyrazolopyridine derivatives. nih.govresearchgate.netfao.org
Induction of Programmed Cell Death Pathways (Apoptosis) at a Molecular Level
Derivatives of the triazolopyridine and related triazolopyrimidine scaffolds have demonstrated significant potential in the induction of apoptosis, a form of programmed cell death, through various molecular mechanisms. These compounds often target key regulators of the apoptotic cascade, making them promising candidates for anticancer therapies.
Research into researchgate.netnih.govsmolecule.comtriazolo[4,5-d]pyrimidine derivatives has revealed their ability to modulate the expression of crucial apoptotic genes. researchgate.net For instance, certain hybrids of these compounds have been shown to upregulate the expression of pro-apoptotic genes such as Bax and PAR-4 (Protease-Activated Receptor 4). researchgate.net Concurrently, they can downregulate the expression of anti-apoptotic genes like Bcl-2 and Bcl-xl, thereby shifting the cellular balance towards apoptosis. researchgate.net The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, and the ratio of pro- to anti-apoptotic members is a critical determinant of cell fate. By altering this ratio, these triazolo-derivatives can effectively trigger the mitochondrial pathway of apoptosis.
Furthermore, studies on 1,2,3-triazolopyridazinone derivatives, which share a similar triazole-fused heterocyclic core, have highlighted their role as inducers of caspase-3 activity. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-3 by these compounds signifies their ability to engage the terminal phase of the apoptotic process. nih.gov The pro-apoptotic activity of these compounds is often evaluated in various cancer cell lines, with some derivatives showing potent effects. nih.gov
The induction of apoptosis is a complex process, and different derivatives can exhibit varied efficacy and mechanisms of action. For example, the cytotoxic effects of some triazolopyridazinone derivatives have been demonstrated in breast (MCF-7) and lung (A549) cancer cell lines, with their apoptotic mechanism confirmed through acridine (B1665455) orange/ethidium bromide (AO/EB) staining and caspase-3 activity assays. nih.gov
| Compound Class | Molecular Mechanism | Key Proteins/Genes Modulated | Observed Effect |
|---|---|---|---|
| researchgate.netnih.govsmolecule.comtriazolo[4,5-d]pyrimidine derivatives | Regulation of apoptotic gene expression | Bax (upregulated), PAR-4 (upregulated), Bcl-2 (downregulated), Bcl-xl (downregulated) | Induction of apoptosis in cancer cells. researchgate.net |
| 1,2,3-triazolopyridazinone derivatives | Activation of executioner caspases | Caspase-3 | Promotion of apoptosis in breast and lung cancer cell lines. nih.gov |
Receptor Binding Affinity and Ligand-Receptor Complex Formation
The triazolopyridine scaffold is a versatile structure that has been incorporated into ligands targeting a diverse range of biological receptors. The nitrogen atoms within the fused ring system can participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, which are crucial for receptor binding and the formation of stable ligand-receptor complexes. smolecule.com
One area of significant interest is the development of triazolopyridine derivatives as receptor antagonists. For instance, derivatives of 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine have been identified as potent and selective antagonists of the P2X7 receptor, an ion channel involved in inflammation and pain. acs.org These compounds have been optimized for their pharmacokinetic properties and demonstrate good central nervous system penetration. acs.org
In a different context, researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine derivatives have been investigated as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). nih.gov RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. The triazolopyridine core of these molecules plays a crucial role in their binding to the ligand-binding domain of the receptor. nih.gov
Furthermore, derivatives of the related researchgate.netnih.govsmolecule.comtriazolo[4,5-d]pyrimidine scaffold have been explored as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation. nih.gov Molecular docking studies have indicated that specific interactions, such as hydrogen bonding between the nitrogen atom in the pyridine (B92270) ring and key amino acid residues like Met332 in the active site, are important for the inhibitory activity. nih.gov
The binding affinity of these compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values provide a measure of the ligand's potency for a particular receptor.
| Compound Class | Target Receptor/Enzyme | Binding Affinity/Inhibitory Activity |
|---|---|---|
| 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine derivatives | P2X7 Receptor | Potent antagonists. acs.org |
| researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine derivatives | RORγt | IC50 = 41 nM for a lead compound. nih.gov |
| researchgate.netnih.govsmolecule.comtriazolo[4,5-d]pyrimidine derivatives | LSD1 | IC50 = 0.564 μM for a potent inhibitor. nih.gov |
Future Directions and Emerging Research Avenues for 1h,4h,5h,6h,7h 1 2 3 Triazolo 4,5 B Pyridine Research
Development of Novel Synthetic Methodologies for Enhanced Diversity
The generation of diverse molecular libraries is fundamental to drug discovery. For the 1H,4H,5H,6H,7H- rsc.orgmdpi.comnih.govtriazolo[4,5-b]pyridine scaffold, future synthetic research will focus on methods that are not only efficient but also enable broad structural diversification.
Key emerging strategies include:
Continuous-Flow Synthesis: This technology is becoming increasingly important for the safe and scalable production of heterocyclic compounds, particularly those involving hazardous reagents or intermediates. For instance, a two-step continuous-flow strategy has been successfully developed for the synthesis of the isomeric 1,4,6,7-tetrahydro-5H- rsc.orgmdpi.comnih.govtriazolo[4,5-c]pyridine scaffold. rsc.orgnih.gov This approach allows for precise control over reaction parameters like temperature and residence time, which can be crucial for achieving high regioselectivity. nih.gov The use of microreactors enhances safety, especially in reactions involving azides, making it a highly attractive method for producing triazolopyridine intermediates. rsc.orgnih.gov
Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly building molecular complexity in a single step. Isocyanide-based MCRs like the Groebke–Blackburn–Bienaymé (GBB) reaction are well-established for creating fused imidazole (B134444) scaffolds and can be adapted to generate novel, highly substituted heterocyclic systems. researchgate.netnih.gov The efficiency, cost-effectiveness, and operational simplicity of MCRs make them ideal for generating large libraries of triazolopyridine analogs for high-throughput screening. japsonline.com
Microwave-Assisted Synthesis: Catalyst-free, microwave-mediated cascade reactions have been shown to produce related triazolopyridine systems efficiently and in an environmentally friendly manner. nih.gov This high-speed synthesis method shortens reaction times and can improve yields, facilitating the rapid exploration of structure-activity relationships (SAR).
Late-Stage Functionalization: Developing methods to modify the core scaffold after its initial synthesis is a critical goal. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) allow for the introduction of a wide range of substituents, enabling fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.gov
| Methodology | Key Advantages | Relevance to 1H,4H,5H,6H,7H- rsc.orgmdpi.comnih.govtriazolo[4,5-b]pyridine |
|---|---|---|
| Continuous-Flow Synthesis | Enhanced safety, scalability, precise control over selectivity. rsc.orgnih.gov | Enables safer use of hazardous reagents (e.g., azides) and scalable production of the core scaffold. |
| Multicomponent Reactions (MCRs) | High efficiency, one-pot synthesis, rapid library generation. researchgate.netjapsonline.com | Allows for the creation of a wide diversity of derivatives for screening. |
| Microwave-Assisted Synthesis | Rapid, eco-friendly, often catalyst-free. nih.gov | Accelerates the synthesis of analogs for SAR studies. |
| Late-Stage Functionalization | Enables fine-tuning of properties on a pre-formed core. nih.gov | Crucial for optimizing lead compounds for specific biological targets. |
Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies
Understanding how a molecule interacts with its biological target in real-time is a major goal of modern chemical biology. Future research will increasingly apply advanced spectroscopic and imaging techniques to study the mechanism of action of 1H,4H,5H,6H,7H- rsc.orgmdpi.comnih.govtriazolo[4,5-b]pyridine derivatives within living systems.
While standard techniques like NMR and X-ray crystallography will remain essential for structural confirmation cambridge.org, the focus will shift towards dynamic applications. The inherent chemical properties of the triazolopyridine core make it an excellent candidate for developing responsive probes. For example, research on related scaffolds has shown that the formation of a triazolopyridine ring can trigger a "turn-on" fluorescent response. mdpi.com This principle can be adapted to design probes where the binding of a triazolopyridine derivative to its target protein induces a conformational change that alters its fluorescent properties, allowing for real-time visualization of binding kinetics inside living cells.
A thiazolo[4,5-b]pyridine (B1357651) scaffold, a close structural analog, has been successfully used as a fluorescent probe to image zinc ion concentration changes in living cells and even in a whole organism (C. elegans). nih.gov This demonstrates the potential of these fused heterocyclic systems to serve as scaffolds for in-vivo imaging tools, providing invaluable insights into drug distribution and target engagement at a subcellular level.
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. astrazeneca.comnih.gov These computational tools will be indispensable in exploring the vast chemical space around the 1H,4H,5H,6H,7H- rsc.orgmdpi.comnih.govtriazolo[4,5-b]pyridine core.
Future applications will include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like Support Vector Regressors (SVR) and Random Forest Regressors (RFR), can predict the biological activity of novel, unsynthesized compounds. mdpi.com Such models have already been applied to similar scaffolds to predict antimalarial activity, providing insights for designing more potent agents. mdpi.com
Generative AI for de novo Design: AI algorithms can be trained on existing chemical data to generate entirely new molecular structures optimized for multiple properties simultaneously, such as high target affinity, low toxicity, and favorable metabolic stability. acm.org This approach can uncover non-obvious structural motifs that might be missed by traditional medicinal chemistry approaches.
Target Identification and Pathway Analysis: AI tools can analyze large biological datasets to identify new potential protein targets or signaling pathways that could be modulated by triazolopyridine derivatives, thus expanding their therapeutic potential beyond currently known targets.
Exploration of New Biological Targets and Pathways
The triazolopyridine scaffold has proven to be a "privileged structure" in medicinal chemistry, with derivatives showing activity against a wide array of biological targets. This versatility strongly suggests that future research will uncover novel therapeutic applications.
Current research on various triazolopyridine isomers has identified inhibitors for targets implicated in cancer, inflammation, and metabolic diseases. The exploration of new targets is a major future direction. Based on the established activities of related scaffolds, promising areas for investigation include neurodegenerative diseases, where microtubule-stabilizing agents are of interest, and metabolic disorders, where targets like DGAT2 are being explored. nih.govacs.org The development of dual-target inhibitors, such as compounds that inhibit both Janus kinases (JAKs) and histone deacetylases (HDACs), represents a particularly innovative strategy to achieve synergistic therapeutic effects, especially in oncology. nih.govtandfonline.com
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | Janus Kinase 1 (JAK1) | Inflammation, Autoimmune Disease | acs.orgnih.gov |
| Epigenetic | Bromodomain-containing protein 4 (BRD4) | Oncology | nih.gov |
| Epigenetic | Tyrosyl-DNA phosphodiesterase 2 (TDP2) | Oncology | lookchem.com |
| Metabolic | Diacylglyceride O-acyltransferase 2 (DGAT2) | Metabolic Diseases (e.g., NASH) | acs.org |
| Immunology | RORγt | Autoimmune Disease (e.g., Psoriasis) | nih.gov |
| Cytoskeletal | Microtubules | Neurodegenerative Disease | nih.gov |
Application of Triazolo[4,5-b]pyridine Scaffolds in Chemical Biology Probes and Tools
Beyond direct therapeutic use, the unique structural and photophysical properties of triazolopyridines make them highly suitable for development as chemical biology tools to probe biological systems.
An emerging and significant application is in the creation of fluorescent probes. Derivatives of the related rsc.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold have been engineered to act as highly specific and sensitive fluorescent sensors for metal ions like Fe³⁺, enabling the monitoring of these ions in living cells. nih.gov Similarly, highly fluorescent triazolopyridine-thiophene conjugated oligomers have been developed for sensing pH changes. rsc.org
This research provides a strong foundation for designing 1H,4H,5H,6H,7H- rsc.orgmdpi.comnih.govtriazolo[4,5-b]pyridine-based probes for various applications, including:
Bioimaging: Creating probes that can visualize the distribution and concentration of specific ions or small molecules within cells and tissues.
Target Engagement Assays: Developing fluorescent ligands whose signal changes upon binding to a target protein, providing a direct readout of compound binding in a cellular context.
Activity-Based Probes: Designing molecules that covalently bind to the active site of an enzyme, allowing for the visualization and quantification of enzyme activity.
The development of such tools will not only advance our understanding of fundamental biology but also aid in the drug discovery process for other therapeutics.
Q & A
Q. What are the common synthetic routes for 1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine, and what are their limitations?
- Methodological Answer : The synthesis typically involves cyclization reactions. A widely used method employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) with precursors like ethynylpyridine and azides (). For example, 3-ethynyl-substituted derivatives are synthesized via cyclization of 2-ethynylpyridine with sodium azide under CuSO4/sodium ascorbate catalysis in DMSO at 60–80°C . Limitations include moderate yields (37–63%) due to competing side reactions and challenges in regioselectivity for substituted derivatives .
Q. How is the structural uniqueness of this triazolopyridine derivative characterized?
- Methodological Answer : The fused triazole-pyridine core is confirmed via -NMR and high-resolution mass spectrometry (HRMS). Key spectral features include:
- NMR : Distinct aromatic proton signals (δ 7.4–8.1 ppm for pyridine protons) and splitting patterns for ethynyl or methoxy substituents ().
- HRMS : Molecular ion peaks matching the molecular formula (e.g., CHN for 3-ethynyl derivatives) .
X-ray crystallography further resolves steric effects of substituents on ring planarity .
Q. What are the primary biological targets of this compound in early-stage research?
- Methodological Answer : The compound has shown inhibitory activity against:
- Kinases : Proto-oncogene PIM-1 kinase (IC < 1 µM in derivative 7) via π-π interactions and hydrogen bonding .
- Viral proteins : Dengue virus NS4B protein (EC = 0.2 µM in spiro-indoline derivatives) .
- Microtubules : Antiproliferative activity in cancer cell lines via tubulin polymerization disruption .
Advanced Research Questions
Q. How can synthetic yields be improved for complex triazolopyridine derivatives?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Replacing CuSO4 with CuI or Ru-based catalysts to enhance regioselectivity .
- Solvent effects : Using DMF or acetonitrile instead of DMSO reduces side reactions .
- Microwave-assisted synthesis : Reduces reaction time from days to hours (e.g., 4-hour reaction for Knoevenagel condensations) .
Table: Yield comparison under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuSO4 | DMSO | 80 | 37 |
| CuI | DMF | 100 | 57 |
| Ru(PPh3)3 | ACN | 60 | 63 |
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from structural variations. For example:
- Substituent effects : 3-Ethynyl derivatives show stronger kinase inhibition than methoxy-substituted analogs due to enhanced π-π stacking .
- Assay conditions : Varying IC values for tubulin inhibitors (0.1–10 µM) depend on cell line (e.g., HeLa vs. MCF-7) and incubation time .
Standardized protocols (e.g., uniform ATP concentrations in kinase assays) and meta-analyses of structure-activity relationships (SAR) are recommended .
Q. What computational methods are used to predict binding modes of triazolopyridine derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are employed. Key steps:
Docking : Align the triazole ring with hydrophobic pockets (e.g., PIM-1 kinase’s ATP-binding site) .
MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities .
Example: Derivative 7 (PIM-1 inhibitor) showed a binding energy of −9.2 kcal/mol, correlating with experimental IC .
Research Tools and Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
